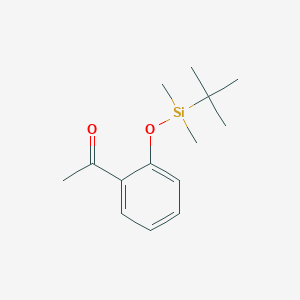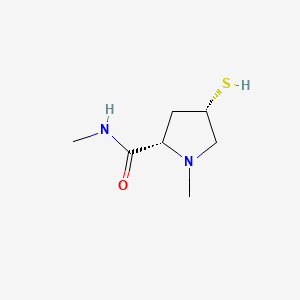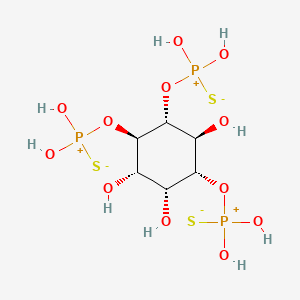
Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride, also known as PFR-AMC, is a fluorogenic substrate . It has been used in kinetic experiments to measure the enzymatic activity of factor XII, to measure the activity of generated plasma kallikrein using a Spectramax plate reader, and to determine the cathepsin A (CatA) inhibitor selectivity against various proteases .
Molecular Structure Analysis
The empirical formula of Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is C30H37N7O5 · C2H4O2 . Its molecular weight is 635.71 . The structure includes a peptide chain and a 7-amido-4-methylcoumarin group .Chemical Reactions Analysis
Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride acts as a substrate for various enzymes. It has been used as a fluorogenic substrate in enzymatic reactions involving factor XII, plasma kallikrein, and various proteases .Physical and Chemical Properties Analysis
Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in methanol at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Enzyme Specificity and Substrate Development : It is used as a fluorogenic peptide substrate for various proteases. For example, Pro-Phe-Arg-MCA is specifically hydrolyzed by pancreatic and urinary kallikreins, showcasing its utility in studying enzyme specificity (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).
Renin Activity Assay : A fluorometric assay using Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride derivatives as a substrate has been developed to test renin activity, demonstrating its use in rapid and sensitive detection of renin levels (Murakami, Ohsawa, Hirose, Takada, & Sakakibara, 1981).
Photometric Method for Enzyme Activity Determination : This compound, when hydrolyzed, produces 7-amino-4-methylcoumarin, which can be estimated not only fluorometrically but also photometrically. This expands its application to different methods of measuring enzyme activities (Pozdnev, Rabinovich, & Paskhina, 1990).
Study of Blood-Clotting Proteases : It has been used in the development of highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases, aiding in the study of these critical enzymes (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Protease Research in Parasitic Organisms : The compound has been used to study proteolytic activities in parasitic organisms like Trypanosoma brucei, providing insights into their survival and infection mechanisms (Boutignon, Huet-Duvillier, Demeyer, Richet, & Degand, 1990).
Neuropeptide Precursor Processing : In a study on prohormone convertases, this compound derivatives were used to analyze the specificity of these enzymes in the cleavage of neuropeptide precursors (Johanning, Juliano, Juliano, Lazure, Lamango, Steiner, & Lindberg, 1998).
Analysis of Proteolytic Enzymes in Parasitic Copepods : The compound was used to detect protease activity in parasitic copepods, illustrating its utility in understanding the digestive and invasive mechanisms of these organisms (Perkins, Haley, & Rosenblatt, 1997).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFPUTDFLKFOBA-NYTZCTPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyloxazolo[5,4-b]pyridin-2-ol](/img/structure/B568166.png)








